Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
Description
Structural Features and Nomenclature
The molecular structure of this compound (C8H11N3O2S2) integrates three key components:
- A 1,3,4-thiadiazole ring substituted at the 5-position with an amino group (-NH2).
- A sulfanyl (-S-) bridge at the 2-position of the thiadiazole, connecting to a three-carbon propanoate chain.
- An ethyl ester terminus on the propanoate moiety.
The IUPAC name derives from these features: ethyl denotes the ester group, 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl] specifies the thiadiazole substitution pattern and sulfur linkage, and propanoate defines the carboxylic acid derivative. The systematic naming follows priority rules for heterocycles and substituents, ensuring unambiguous identification.
Synthetic Considerations
While direct synthesis protocols for this compound are not explicitly detailed in the provided sources, analogous routes from related thiadiazoles suggest feasible strategies. For example, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate—a structurally similar compound—undergoes nucleophilic substitution with thiols under basic conditions. Adapting this approach, the target molecule could be synthesized via:
- Thiol-displacement : Reacting a 2-chloro-5-amino-1,3,4-thiadiazole derivative with ethyl 3-mercaptopropanoate.
- Coupling reactions : Utilizing Mitsunobu or Ullmann-type couplings to forge the sulfur-carbon bond between the thiadiazole and propanoate segments.
Key synthetic challenges include preserving the amino group’s integrity during reaction conditions and achieving regioselective sulfanyl incorporation.
Structural Comparison Table
Historical Context in Heterocyclic Chemistry
The 1,3,4-thiadiazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the mid-20th century. Early work focused on its electronic properties and aromaticity, but pharmacological explorations in the 1970s–1990s revealed its versatility as a bioisostere for carboxylic acids and amides. The introduction of amino groups at the 5-position, as seen in the target compound, emerged as a strategy to enhance hydrogen-bonding capacity and aqueous solubility—critical for improving drug-like properties.
Evolution of Sulfanyl-Linked Derivatives
Sulfanyl (-S-) linkages gained prominence in the 2000s as metabolically stable alternatives to ethers (-O-) and amines (-NH-). In thiadiazole chemistry, such linkages enable:
- Conformational flexibility : The sulfur atom’s larger atomic radius permits greater rotational freedom, aiding target binding.
- Electron delocalization : Enhanced π-orbital overlap between the thiadiazole and adjacent groups, modulating redox potentials.
For instance, ethyl 2-[(5-{[(4-methoxyphenyl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate demonstrated improved kinase inhibition profiles compared to oxygen-linked analogs, underscoring the strategic value of sulfur in medicinal chemistry.
Table: Historical Milestones in 1,3,4-Thiadiazole Chemistry
| Decade | Development | Impact on Target Compound Design |
|---|---|---|
| 1950s | Synthesis of first 1,3,4-thiadiazoles | Established core synthetic methodologies |
| 1980s | Discovery of antimicrobial thiadiazoles | Validated biological relevance |
| 2000s | Introduction of sulfanyl-linked derivatives | Enabled modular propanoate-thiadiazole hybrids |
| 2010s | Computational modeling of thiadiazole SAR | Guided amino group functionalization |
The target compound’s design thus reflects cumulative advancements in heterocyclic synthesis, substituent engineering, and structure-activity relationship (SAR) optimization.
Properties
CAS No. |
919799-85-2 |
|---|---|
Molecular Formula |
C7H11N3O2S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H11N3O2S2/c1-2-12-5(11)3-4-13-7-10-9-6(8)14-7/h2-4H2,1H3,(H2,8,9) |
InChI Key |
MLKBIDYQGKWDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NN=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Overview
The synthesis of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the following steps:
- Formation of a thiadiazole ring
- Introduction of the ethyl propanoate moiety
- Functionalization to achieve the final compound
Synthesis Pathway
The synthesis can be broken down into several key steps:
Synthesis of 5-Amino-1,3,4-thiadiazole : This is often achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds in the presence of sulfur sources.
Formation of Thioether Linkage : The thiol group from the thiadiazole can be reacted with an appropriate alkyl halide or sulfonate to form a thioether.
Esterification : The final step involves esterification where the thioether is reacted with ethyl propanoate under acidic conditions.
Detailed Reaction Mechanisms
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole
The synthesis typically starts with the reaction between thiosemicarbazide and carbon disulfide in a basic medium to form a thiadiazole intermediate. This intermediate can then be further reacted with ammonia or an amine to introduce the amino group.
Step 2: Formation of Thioether Linkage
The thiol group from the synthesized thiadiazole can react with an alkyl halide (e.g., bromoethane) in a nucleophilic substitution reaction:
$$
\text{R-SH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX}
$$
Where $$ R $$ represents the thiadiazole moiety and $$ R' $$ is the ethyl group.
Step 3: Esterification
In this step, the thioether is treated with ethyl propanoate in the presence of an acid catalyst (such as sulfuric acid) to yield this compound:
$$
\text{R-S-R'} + \text{R''COOR} \xrightarrow{\text{H}^+} \text{R-S-R'}-\text{COOR''} + \text{H}_2\text{O}
$$
Where $$ R'' $$ denotes the propanoate portion.
Yield and Purity Analysis
Reaction Conditions and Yields
The yields for each step can vary significantly based on reaction conditions such as temperature, solvent choice, and time. For instance:
| Step | Typical Yield (%) | Conditions |
|---|---|---|
| Synthesis of Thiadiazole | 70 - 85 | Basic medium, reflux |
| Thioether Formation | 60 - 75 | Nucleophilic substitution |
| Esterification | 80 - 90 | Acidic conditions |
Characterization Techniques
Characterization of this compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Antimicrobial Properties
The 1,3,4-thiadiazole moiety, present in the compound, is known for its significant antimicrobial activity. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit promising antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Activity : Compounds with the thiadiazole structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : The same derivatives have demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, making them viable candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Studies have highlighted that derivatives containing the 1,3,4-thiadiazole ring can inhibit cancer cell proliferation. For example:
- Cytostatic Properties : Research has documented the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives in various cancer cell lines .
- Synergistic Effects : The ability of these compounds to form covalent bonds with other biologically active molecules may enhance their anticancer efficacy through synergistic mechanisms .
Synthesis and Characterization
The synthesis of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves multi-step chemical reactions that include nucleophilic substitutions and condensation reactions. The characterization of synthesized compounds is crucial for confirming their structure and purity.
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Ethyl propanoate + 5-amino-1,3,4-thiadiazole derivative | Varies | |
| Condensation Reaction | Thioglycolic acid + Thiosemicarbazide | Varies |
Biological Investigations
Extensive biological investigations have been conducted to explore the pharmacological potential of this compound:
Antiparasitic Activity
Some studies have indicated that thiadiazole derivatives can serve as lead compounds for developing treatments against parasitic infections such as trypanosomiasis. The compound Megazol, a known anti-trypanosomal agent, shares structural similarities with thiadiazole derivatives .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, compounds containing the thiadiazole moiety have been investigated for various other therapeutic effects:
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound is structurally analogous to several derivatives with modifications in the ester group, thiadiazole substituents, or sulfanyl-linked side chains. Key analogs include:
Notable Observations:
Physicochemical Properties
Biological Activity
Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound derived from the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. The thiadiazole ring is known for its role in various pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₀N₄O₂S₂
- Molecular Weight : 218.31 g/mol
- CAS Number : 2349-67-9
Synthesis
The synthesis of this compound typically involves the reaction of ethyl propanoate with 5-amino-1,3,4-thiadiazole derivatives. The reaction conditions may include heating under reflux and purification through chromatography techniques to isolate the desired product.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of the thiadiazole scaffold possess activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant strains.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various pathogens. For example:
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Candida albicans | 15 mm |
| This compound | Aspergillus niger | 18 mm |
These results indicate potential utility in treating fungal infections that are often resistant to conventional therapies.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For example:
The varying levels of activity against different cell lines highlight the need for further investigation into structure–activity relationships.
The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways. The thiadiazole ring contributes to its role as a pharmacophore by interacting with specific targets within microbial cells and cancerous tissues.
Case Studies
Recent studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A study published in MDPI highlighted the efficacy of thiadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel therapeutic agents in combating antibiotic resistance .
- Antifungal Efficacy : Another research paper demonstrated that certain derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole against drug-resistant Candida strains .
Q & A
Q. What are the common synthetic routes for Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution using α,α′-dibromoxylene and 5-amino-1,3,4-thiadiazole-2-thione in ethanol (EtOH) with KOH as a base. The reaction proceeds under reflux until completion (monitored by TLC), followed by solvent evaporation, washing with water, and recrystallization from methanol (93% yield) . Optimization involves:
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : FABHRMS matches the calculated molecular ion peak at m/z 369.0085 .
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) refines bond lengths and angles, with R-factor = 0.039 .
Advanced Research Questions
Q. How do intermolecular interactions stabilize the crystal structure, and what are the implications for material properties?
Methodological Answer: The crystal packing is stabilized by N—H⋯N hydrogen bonds (2.89–3.02 Å), forming 1D chains along the b-axis . Key structural features:
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies (e.g., bond length variations in NMR vs. X-ray data) arise from:
- Dynamic effects : Solution-state NMR averages bond vibrations, while X-ray captures static geometry.
- Crystal packing forces : Intermolecular interactions (e.g., hydrogen bonding) elongate or shorten bonds in the solid state .
Resolution : Compare experimental NMR shifts with DFT-calculated values or use variable-temperature NMR to probe dynamic behavior .
Q. What alternative synthetic strategies exist for functionalizing the thiadiazole core?
Methodological Answer: A two-step approach enables diversification:
Heterocyclization : React acylated thiosemicarbazides with CS₂ to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
Alkylation : Use alkyl halides or sulfonate esters to introduce substituents at the sulfur atom. For example, ethyl bromopropionate yields derivatives with enhanced bioactivity .
Data Contradiction Analysis
Q. Why do bond lengths in the thiadiazole rings differ from literature values, and how should this be interpreted?
Methodological Answer: The C—N bond lengths (1.285–1.316 Å) indicate partial double-bond character due to resonance within the thiadiazole ring . Discrepancies with literature (e.g., Kang et al., 2012) may arise from:
- Substituent effects : Electron-donating groups (e.g., NH₂) alter conjugation.
- Experimental resolution : High-resolution X-ray data (e.g., 0.77 Å) reduces measurement error .
Validation : Overlay experimental and computational (DFT) bond lengths to assess systematic errors .
Methodological Challenges
Q. What challenges arise in scaling up the synthesis while maintaining purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
